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Compound of Interest

Compound Name: Methyl 2-amino-5-bromonicotinate

Cat. No.: B052524

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-bromonicotinate is a versatile heterocyclic building block of significant
interest in pharmaceutical research and development. Its unique structural features, including a
pyridine ring substituted with amino, bromo, and methyl ester functionalities, make it an ideal
starting material for the synthesis of a wide range of complex molecules with potential
therapeutic applications. This intermediate is particularly valuable in the construction of kinase
inhibitors, which are a cornerstone of modern targeted therapies for cancer and other diseases.
The bromine atom provides a reactive handle for various cross-coupling reactions, most
notably the Suzuki-Miyaura coupling, enabling the facile introduction of diverse aryl and
heteroaryl moieties. The amino group and the methyl ester offer additional sites for chemical
modification, allowing for the fine-tuning of physicochemical properties and biological activity.
These application notes provide an overview of the utility of methyl 2-amino-5-
bromonicotinate in pharmaceutical synthesis, with a focus on its application in the
development of inhibitors for key signaling pathways implicated in disease.

Physicochemical Properties

A summary of the key physicochemical properties of methyl 2-amino-5-bromonicotinate is
provided in the table below.
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Property Value Reference
CAS Number 50735-34-7 [1]
Molecular Formula C7H7BrN202 [1]
Molecular Weight 231.05 g/mol [1]
Appearance White to yellow solid [1]
Melting Point 143-146 °C [2]
Purity (HPLC) >98% [1]
Storage Store at 0-8 °C [1]

Applications in Pharmaceutical Synthesis

Methyl 2-amino-5-bromonicotinate is a key intermediate in the synthesis of various
pharmaceutical agents, particularly those targeting neurological disorders, cancer, and
inflammatory conditions.[1][3] Its utility is most pronounced in the synthesis of kinase inhibitors,
which modulate the activity of enzymes that play a critical role in cellular signaling pathways.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of drugs used in oncology and for the treatment of
inflammatory diseases. The pyridine core of methyl 2-amino-5-bromonicotinate is a common
scaffold in many kinase inhibitors. The bromine atom allows for the introduction of various
substituents at the 5-position of the pyridine ring via Suzuki-Miyaura cross-coupling reactions,
which is a crucial step in the synthesis of many potent and selective kinase inhibitors.

Two important classes of kinases that can be targeted using derivatives of methyl 2-amino-5-
bromonicotinate are Activin-like Kinase 5 (ALK5) and Cyclin-Dependent Kinases (CDKSs).

e ALKS5 Inhibitors: ALKS5, also known as Transforming Growth Factor- (TGF-[3) type | receptor,
is a serine/threonine kinase that plays a pivotal role in the TGF-[3 signaling pathway.[4]
Dysregulation of this pathway is implicated in a variety of diseases, including cancer and
fibrosis.[4] Small molecule inhibitors of ALK5 are therefore of significant therapeutic interest.
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The general structure of many ALK5 inhibitors features a substituted pyridine or a related
heterocyclic core.

o CDK Inhibitors: Cyclin-Dependent Kinases (CDKSs) are a family of protein kinases that are
essential for the regulation of the cell cycle. Aberrant CDK activity is a hallmark of cancer,
making them attractive targets for anticancer drug development. Numerous CDK inhibitors
have been developed, with several receiving regulatory approval for the treatment of various
cancers. The chemical structures of many CDK inhibitors are based on heterocyclic scaffolds
that can be synthesized from intermediates like methyl 2-amino-5-bromonicotinate.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling
pathways targeted by pharmaceuticals derived from methyl 2-amino-5-bromonicotinate.
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TGF- Signaling Pathway and Inhibition by ALK5 Inhibitors.
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Simplified CDK Signaling Pathway in Cell Cycle Regulation.
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Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of methyl 2-amino-5-
bromonicotinate and its subsequent use in a representative Suzuki-Miyaura cross-coupling
reaction.

Protocol 1: Synthesis of Methyl 2-amino-5-
bromonicotinate

This protocol describes the bromination of methyl 2-aminonicotinate.
Reaction Scheme:

Materials:

e Methyl 2-aminonicotinate

e Bromine (Brz)

e Sodium bicarbonate (NaHCO3)

e Dichloromethane (DCM)

o Ethyl acetate

e Magnesium sulfate (MgSQOa4)

Procedure:

e To a stirred solution of methyl 2-aminonicotinate (2 g, 13.15 mmol) and sodium bicarbonate
(2.2 g, 26.31 mmol) in dichloromethane (30 mL), add a solution of bromine (1.01 mL in 20
mL of DCM) dropwise at 0 °C.

e Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Upon completion, quench the reaction with a saturated aqueous solution of sodium
thiosulfate.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b052524?utm_src=pdf-body
https://www.benchchem.com/product/b052524?utm_src=pdf-body
https://www.benchchem.com/product/b052524?utm_src=pdf-body
https://www.benchchem.com/product/b052524?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052524?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Separate the organic layer and extract the aqueous layer with dichloromethane.

+ Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure to afford the crude product.

 Purify the crude product by column chromatography on silica gel to yield methyl 2-amino-5-
bromonicotinate.

Quantitative Data:

MW ( g/mol .
Reactant Molar Eq. ) Amount Yield (%) Reference
Methyl 2-
aminonicotina 1.0 152.15 20g
te
Bromine ~1.2 159.81 1.01 mL
Sodium
, 2.0 84.01 22¢g
bicarbonate
Methyl 2-
amino-5-
231.05 - ~94%

bromonicotin

ate

Protocol 2: Suzuki-Miyaura Cross-Coupling of Methyl 2-
amino-5-bromonicotinate

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura
coupling of methyl 2-amino-5-bromonicotinate with an arylboronic acid. This reaction is a key
step in the synthesis of various kinase inhibitors.

Reaction Scheme:

Materials:
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e Methyl 2-amino-5-bromonicotinate

» Arylboronic acid (e.g., Phenylboronic acid)

» Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4]

o Potassium phosphate (KsPOa4)

e 1,4-Dioxane

o Degassed water

o Ethyl acetate

e Brine

e Anhydrous sodium sulfate (Na2S0a4)

Procedure:

e In a Schlenk flask, combine methyl 2-amino-5-bromonicotinate (1.0 mmol), the arylboronic
acid (1.2 mmol), and potassium phosphate (2.0 mmol).

o Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

o Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

e Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

e Heat the reaction mixture to 85-95 °C and stir vigorously.

o Monitor the reaction progress by TLC or LC-MS.

e Upon completion, cool the reaction mixture to room temperature.

 Dilute the mixture with ethyl acetate and water.

e Separate the organic layer, and extract the aqueous layer with ethyl acetate.
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o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.

 Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Analogous Reactions:

The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of a
structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids,
which can serve as an estimate for the expected yields with methyl 2-amino-5-
bromonicotinate.

Arylboronic .
. Catalyst Base Solvent Yield (%) Reference
Acid
Phenylboroni 1,4-
Pd(PPhs)a K3POas ] 85
c acid Dioxane/H20
4-
Methylphenyl  Pd(PPhs) KsPO LA 82
e en
y_p -y 7 e Dioxane/H20
boronic acid
4-
1,4-
Methoxyphen  Pd(PPhs)a K3POa4 ] 88
i ) Dioxane/H20
ylboronic acid
4-
1,4-
Chlorophenyl  Pd(PPhs)a K3POa ] 78
. _ Dioxane/H20
boronic acid

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and application of
methyl 2-amino-5-bromonicotinate in pharmaceutical synthesis.
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General workflow for the synthesis of pharmaceuticals.

Conclusion
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Methyl 2-amino-5-bromonicotinate is a highly valuable and versatile intermediate for the
synthesis of complex pharmaceutical compounds. Its utility in palladium-catalyzed cross-
coupling reactions, particularly the Suzuki-Miyaura coupling, provides a robust and efficient
method for the construction of biaryl and heteroaryl scaffolds that are prevalent in many kinase
inhibitors. The protocols and data presented in these application notes offer a comprehensive
guide for researchers and scientists in the field of drug discovery and development, facilitating
the exploration of novel therapeutic agents targeting a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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